molecular formula C22H27ClN4O3 B3013287 N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049421-41-1

N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B3013287
CAS No.: 1049421-41-1
M. Wt: 430.93
InChI Key: YSXNGJQDWVACHF-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative supplied for research purposes. This compound is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Oxalamide compounds are an area of significant interest in medicinal chemistry and pharmacological research. Structurally related molecules have been investigated as prodrugs that are metabolically activated by specific cytochrome P450 enzymes, such as CYP4F11, to release active inhibitors of stearoyl-CoA desaturase (SCD) . SCD is a key enzyme in the biosynthesis of unsaturated fatty acids, and its inhibition has been explored as a potential strategy for targeting certain cancer cell lines that are dependent on this metabolic pathway . The integration of a piperazine moiety in the structure is a common feature in drug design, often used to modulate physicochemical properties and receptor binding affinity. Researchers may value this compound as a chemical probe for studying enzyme inhibition, metabolic pathways, or for further structural-activity relationship (SAR) optimization within this class of molecules.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-30-20-9-5-4-8-19(20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-6-2-3-7-18(17)23/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXNGJQDWVACHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 2-chlorobenzyl chloride under basic conditions to form the N1-(2-chlorobenzyl)piperazine intermediate. This intermediate is subsequently reacted with oxalyl chloride to introduce the oxalamide moiety, followed by the addition of 2-methoxyphenylpiperazine to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Therapeutic Applications

  • Antidepressant Activity :
    • The piperazine ring is commonly associated with antidepressant properties. Compounds similar to N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide have been investigated for their ability to modulate serotonin and dopamine receptors, which are crucial in the treatment of depression.
  • Anticancer Properties :
    • Research indicates that derivatives of oxalamides exhibit anticancer activity by inducing apoptosis in cancer cells. The specific application of this compound in cancer therapy is still under investigation, but preliminary studies suggest it may inhibit tumor growth through various pathways, including the modulation of cell cycle proteins.
  • Antipsychotic Potential :
    • Given the structural similarities to known antipsychotics, this compound may also be explored for its effects on psychotic disorders. Its ability to interact with neurotransmitter systems could provide a basis for developing new treatments for schizophrenia and related conditions.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of various oxalamide derivatives in animal models. The results indicated that compounds with a similar structure to this compound exhibited significant reductions in depressive behaviors compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Analysis :

  • Substitution at N2 with a piperazine-ethyl chain (vs. pyridyl-ethyl in S336) may shift activity from taste receptors (umami) to neurological targets (e.g., 5-HT1A), as seen in structurally related piperazine-containing compounds .

Piperazine Ring Variations

Impact of Aryl Substituents on Piperazine

Compound Name Piperazine Substituent Key Property Reference
Target Compound 2-Methoxyphenyl Potential high 5-HT1A binding
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11) 2,3-Dichlorophenyl Enhanced receptor selectivity
18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide) 2-Methoxyphenyl 5-HT1A PET imaging agent; defluorination issue mitigated by miconazole

Analysis :

  • The 2-methoxyphenyl group on piperazine (shared by the target compound and 18F-FCWAY) is associated with high 5-HT1A receptor binding but may increase susceptibility to metabolic defluorination, as observed in 18F-FCWAY .
  • Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in compound 11) could enhance receptor selectivity or metabolic stability but reduce bioavailability due to increased lipophilicity .

Pharmacological and Toxicological Profiles

Analysis :

  • The target compound’s lack of pyridyl or dimethoxybenzyl groups (cf. S5456) may reduce CYP3A4 inhibition risk, but this requires empirical validation .
  • Structural similarities to flavoring agents (e.g., NOEL = 100 mg/kg bw/day) suggest a high safety margin if exposure levels remain low .

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a chlorobenzyl group, and an oxalamide moiety. Its molecular formula is C22H27ClN4O3C_{22}H_{27}ClN_{4}O_{3} with a molecular weight of 433.93 g/mol. The structure can be represented as follows:

IUPAC Name N[(2chlorophenyl)methyl]N[2[4(2methoxyphenyl)piperazin1yl]ethyl]oxamide\text{IUPAC Name }N'-[(2-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC22H27ClN4O3
Molecular Weight433.93 g/mol
IUPAC NameN'-[(2-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
CAS Number1049421-41-1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in the treatment of neurological disorders.

Potential Interactions

  • Serotonin Receptors : The compound may act as a ligand for serotonin receptors, potentially influencing mood and anxiety pathways.
  • Dopamine Receptors : Interaction with dopamine receptors could suggest applications in treating disorders such as schizophrenia or Parkinson's disease.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological properties:

  • Antidepressant-like Effects : Animal studies have shown that compounds with similar structures can exhibit antidepressant-like effects in behavioral models.
  • Anxiolytic Properties : The potential modulation of serotonin pathways suggests possible anxiolytic effects, warranting further investigation in clinical settings.

Study 1: Neuropharmacological Assessment

A study published in a peer-reviewed journal evaluated the effects of similar oxalamide derivatives on anxiety and depression models in rodents. Results indicated significant reductions in anxiety-like behaviors, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of related compounds demonstrated that these oxalamides could inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition could lead to increased levels of serotonin and dopamine, supporting their use as antidepressants.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depression modelsStudy 1
AnxiolyticReduction in anxiety-like behaviorsStudy 1
Enzyme InhibitionInhibition of MAOStudy 2

Q & A

Basic: What are the standard synthetic routes for N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, and how is its purity validated?

Answer:
The compound is typically synthesized via a multi-step protocol involving:

  • Step 1 : Preparation of the 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine intermediate through nucleophilic substitution or reductive amination.
  • Step 2 : Coupling with oxalyl chloride derivatives, followed by reaction with 2-chlorobenzylamine to form the oxalamide linkage.
    Purity is validated using HPLC (>95%) and structural confirmation via FT-IR (e.g., C-Cl stretch at 750 cm⁻¹, C=O at 1680 cm⁻¹) and NMR (1H-NMR: δ 3.5–4.0 ppm for piperazine protons; 13C-NMR: 165–170 ppm for carbonyl carbons) .

Basic: Which spectroscopic techniques are critical for resolving ambiguities in the compound’s structural conformation?

Answer:

  • 1H/13C-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine CH2 groups at δ 2.5–3.5 ppm) and carbon types (e.g., carbonyl carbons at ~168 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~483).
    Discrepancies in peak assignments can be resolved via 2D NMR (COSY, HSQC) to map connectivity .

Advanced: How do crystallographic studies inform the compound’s molecular conformation and potential target interactions?

Answer:
Single-crystal X-ray diffraction (e.g., Monoclinic P21/n space group, unit cell parameters a=11.480 Å, b=15.512 Å, c=13.235 Å, β=108.5°) reveals:

  • Planarity of the oxalamide linker , favoring hydrogen bonding with biological targets.
  • Piperazine ring puckering (chair conformation), influencing steric interactions.
  • Chlorobenzyl group orientation , critical for hydrophobic pocket binding in receptor models .

Advanced: How can researchers resolve contradictions in reported pharmacological efficacy (e.g., antimicrobial vs. anticancer activity)?

Answer:
Discrepancies may arise due to:

  • Assay variations : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative).
  • Dosage regimes : IC50 values may vary with concentration ranges (e.g., 1–100 µM).
  • Structural analogs : Modifications to the piperazine or chlorobenzyl groups alter selectivity (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl enhances kinase inhibition).
    Methodological solutions :
    • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
    • Conduct SAR studies to isolate pharmacophores .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, lab coat, and eye protection (splash goggles).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: What computational strategies predict the compound’s interactions with biological targets (e.g., receptors, enzymes)?

Answer:

  • Molecular docking (AutoDock Vina): Models binding to serotonin/dopamine receptors (piperazine moiety interacts with Asp3.32 residue).
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns).
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, OCH3) with activity (R² >0.85) .

Advanced: What structural modifications to the piperazine moiety enhance target selectivity or potency?

Answer:

  • Substitution at the phenyl ring : 4-Fluoro or 3,5-dichloro groups improve affinity for σ-receptors (Ki <50 nM).
  • N-Alkylation : Adding methyl/ethyl groups reduces off-target binding (e.g., histamine H1 receptor).
  • Linker elongation : Ethyl → propyl spacers enhance penetration into CNS targets (logP >3.5) .

Advanced: How do solvent polarity and pH impact the compound’s stability during storage?

Answer:

  • Polar solvents (DMSO, H2O) : Hydrolyze the oxalamide bond at pH >8.0 (t1/2 <24 hrs).
  • Storage recommendations : Use anhydrous DMF or acetonitrile at -20°C, pH 5–7 (degradation <5% over 6 months).
  • Degradation products : Monitor via LC-MS (e.g., m/z 245 for chlorobenzylamine fragment) .

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